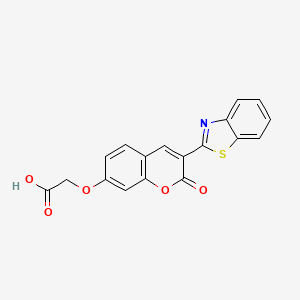
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid is a complex organic compound that combines the structural features of benzothiazole and coumarin Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives . This is followed by the reaction of benzothiazole with coumarin derivatives under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dioxane and catalysts such as copper to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like bromine in the presence of glacial acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, bromine, and sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and glacial acetic acid .
Major Products
The major products formed from these reactions include various substituted benzothiazole and coumarin derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s anti-inflammatory properties are linked to its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid can be compared with other benzothiazole and coumarin derivatives:
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazole exhibit similar biological activities but differ in their structural features and specific applications.
Coumarin Derivatives: Compounds such as 7-hydroxycoumarin are known for their fluorescent properties and are used in different industrial applications.
Eigenschaften
Molekularformel |
C18H11NO5S |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C18H11NO5S/c20-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-19-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H,20,21) |
InChI-Schlüssel |
YRVYSMBWCXFANU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12153345.png)
![7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153356.png)
![1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane](/img/structure/B12153358.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12153359.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide](/img/structure/B12153366.png)

![1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12153392.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12153405.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide](/img/structure/B12153412.png)
![tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B12153417.png)
![1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B12153422.png)
![5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153425.png)
![N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide](/img/structure/B12153434.png)
![[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide](/img/structure/B12153436.png)
